Octanoyl carnitine hydrochloride

描述

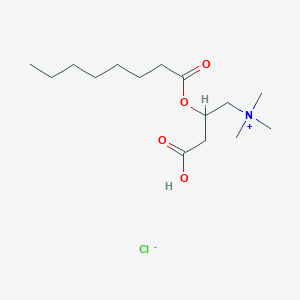

Octanoyl carnitine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H30ClNO4 and its molecular weight is 323.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Octanoyl carnitine hydrochloride, also referred to as octanoyl-dl-carnitine hydrochloride, is a derivative of carnitine that plays a significant role in lipid metabolism. This acylcarnitine is formed through the esterification of L-carnitine with octanoic acid (caprylic acid) and is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. Its biological activity has been studied extensively, particularly in relation to metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency and glutaric aciduria type II.

Octanoyl carnitine functions primarily by facilitating the transport of fatty acids across mitochondrial membranes, which is essential for β-oxidation—the metabolic process through which fatty acids are broken down to produce acetyl-CoA, a vital substrate for energy production. The compound interacts with various metabolic enzymes, notably carnitine octanoyltransferase, which converts exogenous acetyl-L-carnitine into acetyl-CoA within mammalian cells .

Metabolism and Tissue-Specific Effects

Research indicates that octanoyl carnitine is metabolized differently across various tissues. For instance, studies have shown that while liver mitochondria can oxidize free octanoate, cardiac and skeletal muscle mitochondria rely on octanoylcarnitine for oxidation. This suggests a tissue-specific mechanism where octanoylcarnitine oxidation rates are independent of carnitine palmitoyltransferase 2 (CPT2) deficiency in muscles .

Clinical Implications

Case studies have demonstrated the therapeutic potential of octanoyl carnitine in managing metabolic disorders. For example, in patients with medium-chain acyl-CoA dehydrogenase deficiency, dietary interventions combined with L-carnitine supplementation have shown positive outcomes, including improved urinary organic acid profiles and restoration of normal free carnitine levels .

Key Studies

- Metabolic Regulation : A study highlighted that octanoyl carnitine enhances the oxidation of branched-chain 2-oxo acids in muscle mitochondria, indicating its role in energy metabolism and substrate utilization.

- Tissue-Specific Oxidation : Investigations into the metabolism of octanoate revealed that while liver can oxidize free octanoate, cardiac and skeletal muscles cannot. Instead, they depend on octanoylcarnitine for energy production .

- Impact on Cardiac Health : A study involving Cpt2M−/− mice demonstrated that dietary interventions using octanoate did not alleviate myocardial hypertrophy or dysfunction, indicating limitations in its compensatory mechanisms for energy provision in cardiac tissues .

Table: Comparison of Biological Activity Across Tissues

| Tissue Type | Oxidation of Free Octanoate | Oxidation of Octanoylcarnitine | Dependency on CPT2 |

|---|---|---|---|

| Liver | Yes | Yes | No |

| Heart | No | Yes | Independent |

| Skeletal Muscle | No | Yes | Independent |

Case Study 1: Medium-Chain Acyl-CoA Dehydrogenase Deficiency

- Patient Profile : Affected individuals showed elevated levels of octanoylcarnitine.

- Intervention : Dietary fat restriction combined with L-carnitine supplementation (25 mg/kg/6 h).

- Outcome : Improved urinary organic acid profiles and normalization of serum transaminases were observed post-treatment .

Case Study 2: Cardiac Function in Cpt2M−/− Mice

科学研究应用

Mitochondrial Function Studies

Octanoyl carnitine is frequently employed as a substrate for studying mitochondrial respiration. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, which is crucial for ATP production.

Case Study: Mitochondrial Respiration Assays

In a study evaluating the effects of creatine on mitochondrial respiration rates, octanoyl carnitine was used alongside malate to assess the impact on isolated rat cardiac fibers. Results indicated that octanoyl carnitine enhances the oxidation of certain branched-chain amino acids in the absence of carnitine, suggesting its potential role in energy metabolism under specific conditions .

Metabolic Disorder Research

Octanoyl carnitine is significant in understanding metabolic disorders, particularly those related to fatty acid oxidation defects.

Clinical Relevance

Research has shown that patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency exhibit altered levels of octanoyl carnitine. This compound serves as a biomarker for diagnosing such metabolic disorders, highlighting its clinical importance .

Cellular Assays and Toxicity Testing

The compound is also utilized in various cellular assays to evaluate cytotoxicity and cell proliferation.

Application Example: Cell Proliferation Assays

In cytotoxicity assays, octanoyl carnitine has been shown to protect cellular integrity against proteolytic degradation. This property makes it valuable in studies assessing drug toxicity and cellular responses to treatments .

Lipid Metabolism Studies

As an acylcarnitine, octanoyl carnitine plays a pivotal role in lipid metabolism research. It aids in understanding how fatty acids are metabolized within cells.

Experimental Insights

Studies indicate that octanoyl carnitine can modulate the oxidation rates of specific fatty acids in muscle mitochondria, providing insights into how different substrates influence energy production pathways .

Data Table: Summary of Applications

属性

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。